2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with a molecular formula of C7H8N6. It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl and pyrazolyl groups.
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases (rtks), which play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, such as rtks, thereby modulating the cellular processes they control .
Biochemical Pathways
Given its potential interaction with rtks, it may influence pathways downstream of these receptors, such as the mapk/erk pathway or the pi3k/akt pathway, both of which are involved in cell proliferation and survival .
Result of Action
By potentially inhibiting rtks, the compound could modulate cellular processes such as growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-hydrazinopyrimidine with pyrazole derivatives. One common method involves heating 4-hydrazinopyrimidine with pyrazole in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
- 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidine
Uniqueness
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrazolyl groups allows for versatile reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOFGZFSGFEZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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